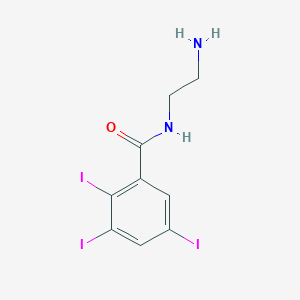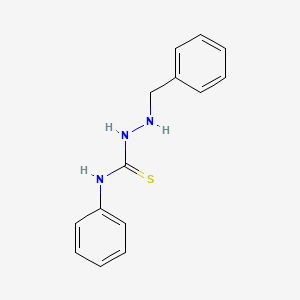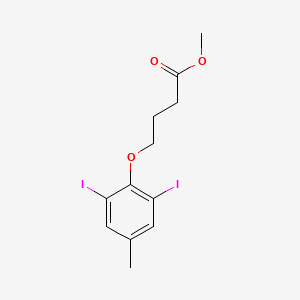
Butanoic acid, 4-(2,6-diiodo-4-methylphenoxy)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanoic acid, 4-(2,6-diiodo-4-methylphenoxy)-, methyl ester is a chemical compound with the molecular formula C12H14I2O3 and a molecular weight of 460.05 g/mol . This compound is characterized by the presence of a butanoic acid esterified with a methyl group and substituted with a 2,6-diiodo-4-methylphenoxy group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Butanoic acid, 4-(2,6-diiodo-4-methylphenoxy)-, methyl ester typically involves the esterification of butanoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. Industrial production methods may involve more advanced techniques such as continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
Butanoic acid, 4-(2,6-diiodo-4-methylphenoxy)-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenoxy group can undergo electrophilic substitution reactions, particularly at the iodine-substituted positions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions .
Scientific Research Applications
Butanoic acid, 4-(2,6-diiodo-4-methylphenoxy)-, methyl ester is utilized in various scientific research fields:
Chemistry: It serves as a precursor for synthesizing more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Butanoic acid, 4-(2,6-diiodo-4-methylphenoxy)-, methyl ester involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The diiodo substitution enhances its binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to Butanoic acid, 4-(2,6-diiodo-4-methylphenoxy)-, methyl ester include:
Butanoic acid, 4-(4-methylphenoxy)-, methyl ester: Lacks the iodine substitution, resulting in different reactivity and binding properties.
Butanoic acid, 4-(2,6-dichloro-4-methylphenoxy)-, methyl ester: Chlorine atoms instead of iodine, leading to variations in chemical behavior and applications.
The uniqueness of this compound lies in its diiodo substitution, which significantly influences its chemical properties and interactions .
Properties
CAS No. |
654074-74-5 |
|---|---|
Molecular Formula |
C12H14I2O3 |
Molecular Weight |
460.05 g/mol |
IUPAC Name |
methyl 4-(2,6-diiodo-4-methylphenoxy)butanoate |
InChI |
InChI=1S/C12H14I2O3/c1-8-6-9(13)12(10(14)7-8)17-5-3-4-11(15)16-2/h6-7H,3-5H2,1-2H3 |
InChI Key |
HPLXVRRAFLBLSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)I)OCCCC(=O)OC)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


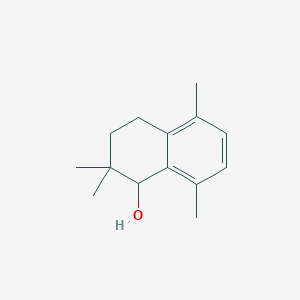
![4-[2-(Pyren-2-YL)ethenyl]pyridine](/img/structure/B12535532.png)
![N-[(1S)-Cyclopent-2-en-1-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B12535541.png)
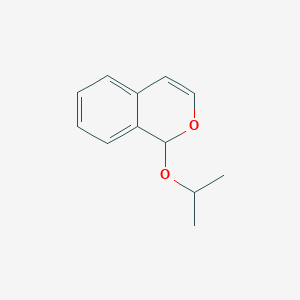
![5-([2,2'-Bithiophen]-5-yl)-N~1~,N~1~,N~3~,N~3~-tetraphenylbenzene-1,3-diamine](/img/structure/B12535544.png)
![2,5-Bis[(thiiran-2-yl)disulfanyl]-1,4-dithiane](/img/structure/B12535546.png)
![{4-Methoxy-3-[(propan-2-yl)oxy]phenyl}acetonitrile](/img/structure/B12535550.png)
![Spiro[2.4]heptane-1-carbonyl chloride](/img/structure/B12535559.png)
![6-[(1R)-1-(Benzyloxy)ethyl]-1,3,5-triazine-2,4(1H,3H)-dione](/img/structure/B12535568.png)
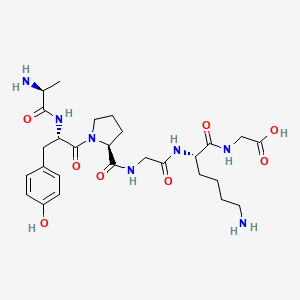
![Benzoic acid, 3-[3-(4-ethoxyphenyl)-2,5-dioxo-1-imidazolidinyl]-](/img/structure/B12535580.png)

